molecular formula C12H11BrO3S B2988828 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone CAS No. 190966-44-0

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone

Cat. No.: B2988828
CAS No.: 190966-44-0
M. Wt: 315.18
InChI Key: RWDCKVDOJYLMSM-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a complex organic compound characterized by its bromine and methylsulfonyl functional groups attached to a cyclopent-2-enone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone typically involves multiple steps, starting with the formation of the cyclopent-2-enone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and safety. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone are vast. It has been studied for its potential as a bioactive molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Medicine: In the medical field, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs targeting diseases such as cancer and bacterial infections.

Industry: Industrially, this compound is used in the production of pesticides and other agrochemicals. Its unique chemical structure allows for the creation of compounds that are effective in protecting crops from pests and diseases.

Comparison with Similar Compounds

  • 2-Bromo-3-(4-(methylsulfonyl)phenyl)benzene

  • 3-(4-(Methylsulfonyl)phenyl)cyclopentanone

  • 2-Bromo-3-(4-(methylsulfonyl)phenyl)pyridine

Uniqueness: 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone stands out due to its unique combination of functional groups and its cyclopent-2-enone core. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDCKVDOJYLMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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